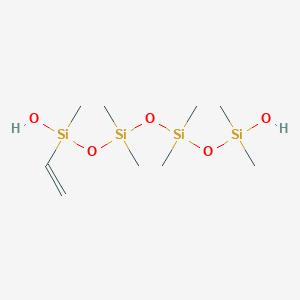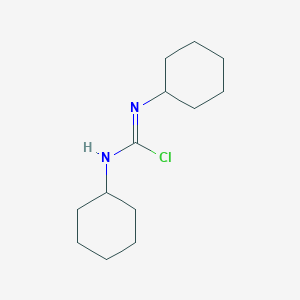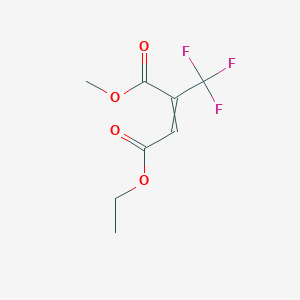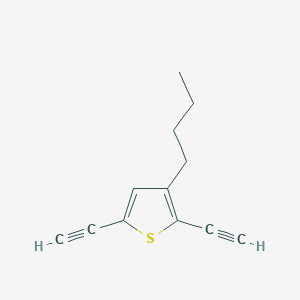
3-Butyl-2,5-diethynylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-2,5-diethynylthiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2,5-diethynylthiophene typically involves the following steps:
Bromination: 3-Butylthiophene is brominated using bromine in acetic acid to yield 3-butyl-2,5-dibromothiophene.
Sonogashira Coupling: The dibromide is then subjected to Sonogashira coupling with trimethylsilylacetylene in the presence of a palladium catalyst and copper(I) iodide. This reaction forms 3-butyl-2,5-bis(trimethylsilyl)ethynylthiophene.
Deprotection: The trimethylsilyl groups are removed using potassium hydroxide in methanol, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-2,5-diethynylthiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Coupling Reactions: The ethynyl groups can participate in coupling reactions such as Glaser coupling to form diynes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used.
Coupling Reactions: Copper(I) salts and bases like pyridine are typically employed in Glaser coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated thiophenes.
Coupling Reactions: Symmetrical diynes.
Scientific Research Applications
3-Butyl-2,5-diethynylthiophene has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers due to its conjugated structure.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Photovoltaics: The compound is explored for use in organic solar cells as a component of the active layer.
Biological Research: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-Butyl-2,5-diethynylthiophene in various applications involves its ability to participate in π-conjugation and electron delocalization. This enhances its electronic properties, making it suitable for use in organic electronics and photovoltaics. The ethynyl groups facilitate coupling reactions, allowing for the formation of extended conjugated systems .
Comparison with Similar Compounds
Similar Compounds
2,5-Diethynylthiophene: Lacks the butyl group, resulting in different solubility and electronic properties.
3-Butylthiophene: Lacks the ethynyl groups, making it less suitable for coupling reactions.
2,3,5-Triethynylthiophene:
Uniqueness
3-Butyl-2,5-diethynylthiophene is unique due to the presence of both butyl and ethynyl groups, which confer distinct solubility, reactivity, and electronic properties. This makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
116954-14-4 |
|---|---|
Molecular Formula |
C12H12S |
Molecular Weight |
188.29 g/mol |
IUPAC Name |
3-butyl-2,5-diethynylthiophene |
InChI |
InChI=1S/C12H12S/c1-4-7-8-10-9-11(5-2)13-12(10)6-3/h2-3,9H,4,7-8H2,1H3 |
InChI Key |
BQFYUGBVVWKQGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=C1)C#C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14291494.png)
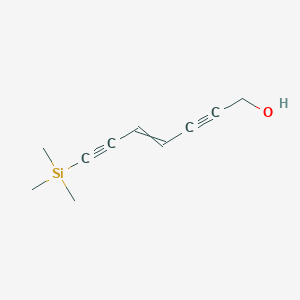
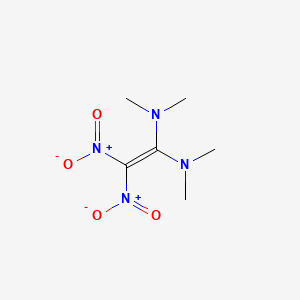
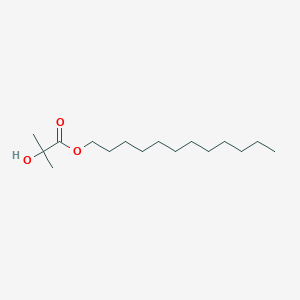
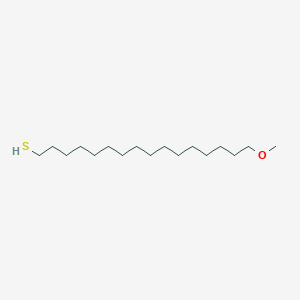
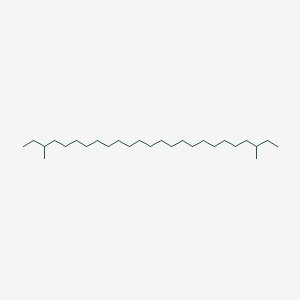
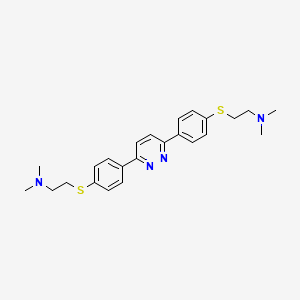
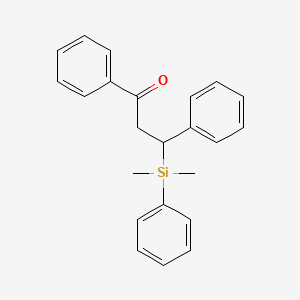
![5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane](/img/structure/B14291552.png)
